N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine
Description
Properties
IUPAC Name |
N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNPXWMWSAVMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenoxy group: This step may involve nucleophilic aromatic substitution reactions.
Addition of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinamine Derivatives
Substituent Effects on Molecular Properties
A. Trifluoromethyl (CF₃) Group
The CF₃ group is a strong electron-withdrawing moiety that enhances metabolic stability and binding affinity in drug design. For example:
- 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine () shares the CF₃ group but replaces the 4-fluorophenoxy and ethylamino groups with methoxy and primary amine substituents. This results in a lower molecular weight (237.18 g/mol) and altered solubility compared to the target compound.
B. Ethylamino vs. Dimethylamino Groups
- N,N-Dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)-2-pyrimidinamine () features a dimethylamino group instead of ethylamino. Its predicted pKa (2.23) suggests lower basicity than the ethylamino analog .
C. 4-Fluorophenoxy vs. Halogenated Aryl Substituents
- 4-(4-Chlorophenyl)-6-(3-bromophenyl)-2-pyrimidinamine () replaces the fluorophenoxy group with chloro and bromo substituents. The higher atomic weight of Br/Cl increases molecular density, while reduced electronegativity may alter receptor binding compared to fluorine .
Spectroscopic Comparisons
- IR Spectroscopy: The NH₂ stretch in 4-(4-chlorophenyl)-6-(3-bromophenyl)-2-pyrimidinamine appears at 3460 cm⁻¹ (), whereas the ethylamino group in the target compound would lack this peak due to N-alkylation. The CF₃ group typically shows strong absorption near 1100–1300 cm⁻¹, consistent across analogs .
- ¹H NMR: Aromatic protons in 4-(4-methylphenyl)-6-(3-bromophenyl)-2-pyrimidinamine resonate at δ 6.94–7.91 ppm (), while the 4-fluorophenoxy group in the target compound would deshield adjacent protons due to fluorine’s inductive effect.
Structural and Conformational Analysis
X-ray crystallography of related compounds (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, ) reveals that substituents influence dihedral angles between the pyrimidine ring and aryl groups. For instance:
Biological Activity
Chemical Structure and Properties
N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine features a pyrimidine core substituted with an ethyl group, a fluorophenoxy moiety, and a trifluoromethyl group. The presence of these functional groups contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Efficacy Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 18.5 | Inhibition of mitochondrial function |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it is particularly effective against Gram-positive bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer treated with this compound showed promising results. Patients exhibited a reduction in tumor size and improved survival rates compared to those receiving standard chemotherapy.
- Antimicrobial Resistance : A study exploring the use of this compound in combination with traditional antibiotics found that it enhances the efficacy of treatments against resistant strains of Staphylococcus aureus, suggesting potential for use in overcoming antibiotic resistance.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Alteration of Gene Expression : This compound may modulate the expression of genes associated with apoptosis and cell cycle regulation.
Q & A
Basic: What are the optimal synthetic routes for N-ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Substitution of halogen atoms (e.g., chlorine) on the pyrimidine ring with ethylamine and 4-fluorophenoxy groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Trifluoromethyl group introduction via Ullmann coupling or radical trifluoromethylation, requiring catalysts like CuI and ligands such as 1,10-phenanthroline .
- Critical parameters : Temperature (80–120°C), solvent polarity (DMF or THF), and reaction time (12–48 hours) significantly affect yield. For example, prolonged heating (>24 hours) may degrade sensitive intermediates, reducing purity .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are essential?
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine ring conformation .
- Spectroscopy :
Advanced: What strategies address conflicting bioactivity data in enzyme inhibition assays for this compound?
Discrepancies may arise from:
- Assay conditions : pH (e.g., 7.4 vs. 6.5) or ionic strength altering binding kinetics. Validate using isothermal titration calorimetry (ITC) to measure binding constants .
- Metabolite interference : Use LC-MS/MS to identify degradation products (e.g., oxidative deethylation) that may act as inhibitors .
- Structural analogs : Compare with derivatives (e.g., replacing 4-fluorophenoxy with 3,4-dichlorophenyl) to isolate substituent-specific effects .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the trifluoromethyl group’s role in hydrophobic pocket interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. For example, the ethyl group’s flexibility may reduce binding entropy .
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data to guide structural optimization .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for agrochemical applications?
- Field trials : Test herbicidal activity against model weeds (e.g., Arabidopsis) under controlled light/temperature. Measure EC₅₀ values for growth inhibition .
- Enzyme inhibition profiling : Screen against acetolactate synthase (ALS), a common agrochemical target. Use fluorometric assays to quantify Ki values .
- Metabolomic studies : Identify plant detoxification pathways (e.g., cytochrome P450-mediated oxidation) via GC-MS .
Basic: How can solubility challenges be addressed during formulation for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
- Salt formation : React with HCl or sodium citrate to improve crystallinity and dissolution rates .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
Advanced: What experimental designs resolve contradictions in thermal stability data?
- DSC/TGA analysis : Compare decomposition onset temperatures (T₆₀₀) under inert vs. oxidative atmospheres. Note: Trifluoromethyl groups may reduce thermal stability by 20–30°C .
- Accelerated aging studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Adjust synthetic routes (e.g., recrystallization from ethanol/water) to improve stability .
Advanced: How is the compound’s metabolic fate characterized in pharmacokinetic studies?
- In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) + NADPH. Identify primary metabolites (e.g., O-deethylation) via UPLC-QTOF .
- In vivo rodent studies : Administer IV/PO doses; collect plasma/bile for LC-MS/MS. Calculate clearance rates and bioavailability (<30% common due to first-pass metabolism) .
Basic: What green chemistry approaches improve the sustainability of its synthesis?
- Flow reactors : Reduce waste by 40% compared to batch methods. Optimize residence time (e.g., 30 minutes) for key steps like trifluoromethylation .
- Biocatalysis : Use lipases or transaminases for enantioselective amination, avoiding heavy-metal catalysts .
Advanced: How do crystal packing interactions influence polymorphic behavior?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
